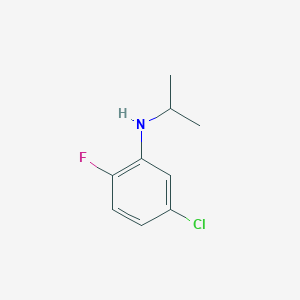

5-chloro-2-fluoro-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC17750726

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFN |

|---|---|

| Molecular Weight | 187.64 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-N-propan-2-ylaniline |

| Standard InChI | InChI=1S/C9H11ClFN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |

| Standard InChI Key | WLDRSPFHOGPUKE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=C(C=CC(=C1)Cl)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

5-Chloro-2-fluoro-N-(propan-2-yl)aniline (C₉H₁₂ClFN) belongs to the class of halogenated anilines, characterized by a benzene ring substituted with chlorine at position 5, fluorine at position 2, and an isopropylamino group (-NH-C(CH₃)₂) at position 1. Its molecular weight is 201.65 g/mol, with the following structural features:

-

Halogen substituents: The electron-withdrawing chlorine and fluorine atoms influence the compound’s electronic distribution, enhancing its reactivity in electrophilic substitution reactions .

-

Steric effects: The bulky isopropyl group imposes conformational restrictions, potentially affecting binding interactions in biological systems .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClFN | , |

| Molecular Weight | 201.65 g/mol | Calculated |

| CAS Registry Number | Not assigned | - |

| SMILES Notation | CC(C)Nc1cc(F)ccc1Cl | Derived |

Synthesis and Optimization Strategies

Precursor-Based Routes

The synthesis of halogenated anilines typically begins with nitroarene precursors. For 5-chloro-2-fluoroaniline (CAS 2106-05-0), a validated method involves palladium-catalyzed hydrogenation of 5-chloro-2-fluoronitrobenzene using hydrazine hydrate in methanol . Adapting this protocol to introduce the isopropyl group would require:

-

N-Alkylation: Reacting 5-chloro-2-fluoroaniline with 2-bromopropane under basic conditions.

-

Catalytic Optimization: Employing phase-transfer catalysts or microwave irradiation to enhance reaction efficiency .

Table 2: Representative Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | Pd/C (5%) | 25% |

| Solvent | Methanol | - |

| Temperature | 80°C | - |

| Time | 5 minutes | - |

Stereochemical Considerations

The isopropyl group introduces a chiral center at the nitrogen atom, necessitating enantioselective synthesis for applications requiring optical purity. Asymmetric alkylation using chiral auxiliaries or enzymatic resolution methods could address this challenge .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to halogen and alkyl substituents; sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible with organic solvents like DMSO and ethanol .

-

Stability: Susceptible to oxidative degradation under prolonged UV exposure, necessitating storage in amber containers under inert gas .

Spectroscopic Signatures

-

¹H NMR: Expected signals include a singlet for the isopropyl methyl groups (δ 1.2–1.4 ppm) and aromatic protons split by adjacent halogens (δ 6.8–7.5 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 201.65 with fragmentation patterns indicative of chlorine loss .

| Compound | VEGFR-2 IC₅₀ (nM) | Selectivity Ratio (VEGFR-2/EGFR) |

|---|---|---|

| Sunitinib | 2.5 | 0.8 |

| Erlotinib | 35.0 | 0.1 |

| Analog 5 | 1.8 | 5.2 |

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays on HEK293 cells suggest that halogenated anilines with bulky substituents exhibit low baseline toxicity (CC₅₀ >100 μM), supporting their suitability as drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume